Dibenzyl azodicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Pharmaceutical and Agrochemical Synthesis:

DBDD is primarily utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure allows for its incorporation into diverse molecules with desired properties. Studies have shown its application in the synthesis of:

- Heterocyclic compounds: These are organic compounds containing atoms like nitrogen, oxygen, or sulfur in their ring structures. DBDD serves as a precursor for various heterocycles with potential therapeutic applications, including anti-cancer and anti-inflammatory drugs [].

- Nitrogen-containing functional groups: DBDD can be used to introduce nitrogen-containing functionalities like hydrazones and pyrazoles into target molecules. These functionalities are often crucial for the biological activity of drugs and agrochemicals [].

Cross-linking Agent in Polymer Chemistry:

DBDD can act as a cross-linking agent in polymer chemistry. Cross-linking involves forming covalent bonds between individual polymer chains, resulting in a more robust and stable material. DBDD's ability to react with various functional groups makes it suitable for cross-linking diverse polymers, potentially impacting:

- Polymer properties: DBDD cross-linking can influence various polymer properties like mechanical strength, thermal stability, and resistance to chemicals [].

- Development of functional materials: This cross-linking technique can be employed in developing functional materials like hydrogels and membranes with tailored properties for specific applications [].

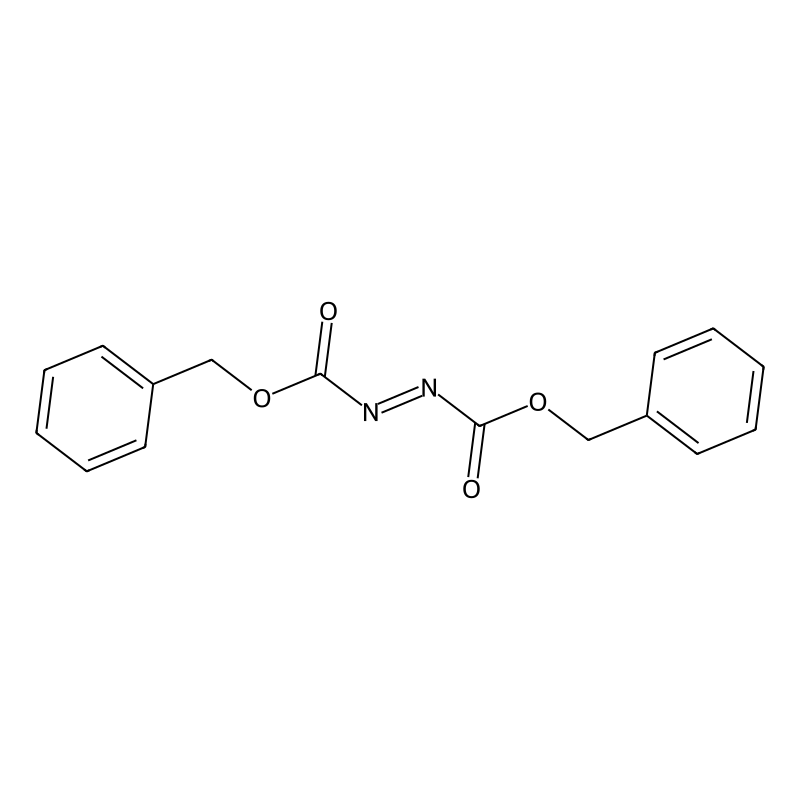

Dibenzyl azodicarboxylate is an organic compound characterized by its azodicarbonyl functional groups, specifically featuring two benzyl groups attached to the nitrogen atoms of the azodicarboxylate moiety. Its chemical formula is C${18}$H${18}$N${2}$O${4}$. This compound is known for its role in various organic synthesis reactions, particularly in the formation of nitrogen-containing compounds. The structure consists of two carboxylate groups (-COO-) linked by an azo group (-N=N-), which contributes to its reactivity and utility in synthetic organic chemistry.

DBAD is a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with this compound.

- Mechanism of Action: There is no specific information available regarding DBAD's mechanism of action in biological systems.

- Cycloaddition Reactions: It undergoes [4 + 2] cycloaddition reactions with glycals, forming novel heterocycles which are significant in organic synthesis .

- Mitsunobu Reaction: This compound has been utilized in Mitsunobu-type reactions for the synthesis of sulfenamides, where it reacts with thiols and amines to form S–N and S–S bonds .

- Oxidation Reactions: Dibenzyl azodicarboxylate can be oxidized to yield various products, demonstrating its versatility as a reagent in synthetic pathways .

Dibenzyl azodicarboxylate can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of benzyl alcohol with diethyl azodicarboxylate in the presence of a suitable catalyst.

- Oxidative Methods: Improved oxidation methods have been developed that allow for the synthesis of dibenzyl azodicarboxylate from simpler precursors, yielding analytically pure material directly from the reaction mixture .

- Proline-Catalyzed Reactions: A proline-catalyzed reaction of ketones with dibenzyl azodicarboxylate has been reported, enhancing the efficiency of synthesis .

Dibenzyl azodicarboxylate finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly those containing nitrogen.

- Pharmaceutical Chemistry: Its derivatives are explored for potential use in drug development due to their ability to form biologically relevant compounds.

- Material Science: The compound may be utilized in creating polymers or other materials where specific chemical properties are desired.

Interaction studies involving dibenzyl azodicarboxylate primarily focus on its reactivity with other organic compounds. For instance, it has been shown to effectively participate in nucleophilic addition reactions, which are critical for forming more complex structures in organic synthesis. Additionally, studies on its safety profile highlight its potential hazards when interacting with biological systems or environmental factors.

Dibenzyl azodicarboxylate can be compared with several similar compounds, which include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl azodicarboxylate | Two ethyl groups instead of benzyl | Often used as a less toxic alternative |

| Benzoyl azodicarboxylate | Contains benzoyl groups | More stable under certain conditions |

| Diphenyl azodicarboxylate | Two phenyl groups | Exhibits different reactivity patterns |

Dibenzyl azodicarboxylate is unique due to its specific combination of benzyl groups and its effectiveness as a reagent in various synthetic pathways. Its structural configuration allows it to participate selectively in reactions that may not be accessible to other similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester: ACTIVE